Molecular Weight and Salt Form: 26.15 g·mol⁻¹ (6.5%) Mass Difference Versus Citalopram Hydrobromide
Acetyl Citalopram Oxalate (C₂₃H₂₆FNO₆) possesses a molecular weight of 431.45 g·mol⁻¹, representing a +26.15 g·mol⁻¹ (6.5%) increase over citalopram hydrobromide (C₂₀H₂₁FN₂O·HBr, MW 405.30 g·mol⁻¹) and a +17.02 g·mol⁻¹ (4.1%) increase over escitalopram oxalate (C₂₀H₂₁FN₂O·C₂H₂O₄, MW 414.43 g·mol⁻¹) . The m/z difference (free base: [M+H]⁺ 342.4 vs. 325.2 for citalopram) provides chromatographic baseline resolution under standard reversed-phase HPLC conditions, enabling unambiguous identification in multi-analyte impurity screens .
| Evidence Dimension | Molecular weight (oxalate salt) and free-base monoisotopic mass |
|---|---|
| Target Compound Data | MW 431.45 g·mol⁻¹ (oxalate salt); free base monoisotopic mass 341.20 Da (C₂₁H₂₄FNO₂) |
| Comparator Or Baseline | Citalopram hydrobromide MW 405.30 g·mol⁻¹; escitalopram oxalate MW 414.43 g·mol⁻¹; citalopram free base monoisotopic mass 324.16 Da (C₂₀H₂₁FN₂O) |
| Quantified Difference | +26.15 g·mol⁻¹ vs. citalopram HBr (+6.5%); +17.02 g·mol⁻¹ vs. escitalopram oxalate (+4.1%); free base Δm/z ≈ +17 |
| Conditions | Calculated from molecular formulae; verified by commercial Certificate of Analysis data from Toronto Research Chemicals (TRC-A168305) |
Why This Matters
The mass difference ensures that Acetyl Citalopram Oxalate elutes as a distinct peak in HPLC and produces unique MS/MS transitions, which is essential when the compound is used as a reference standard for impurity quantification and method validation.
